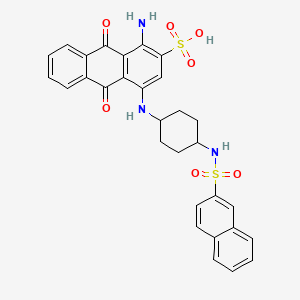
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with a molecular formula of C30H26N3NaO7S2 and a molecular weight of 627.66311 g/mol . This compound is known for its unique structure, which includes an anthracene core, sulfonic acid group, and naphthylsulphonyl and cyclohexylamino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Sodium 1-amino-9,10-dihydro-4-((4-((4-methylphenyl)sulphonyl)oxy)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate .
- Other anthracene derivatives with similar structural features .
Uniqueness
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
CAS No. |
83027-33-2 |
|---|---|
Molecular Formula |
C30H27N3O7S2 |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
1-amino-4-[[4-(naphthalen-2-ylsulfonylamino)cyclohexyl]amino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C30H27N3O7S2/c31-28-25(42(38,39)40)16-24(26-27(28)30(35)23-8-4-3-7-22(23)29(26)34)32-19-10-12-20(13-11-19)33-41(36,37)21-14-9-17-5-1-2-6-18(17)15-21/h1-9,14-16,19-20,32-33H,10-13,31H2,(H,38,39,40) |
InChI Key |
YKVQXEUHVDKZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


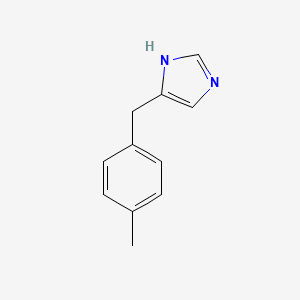
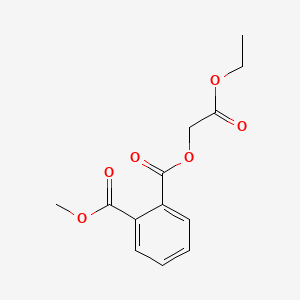
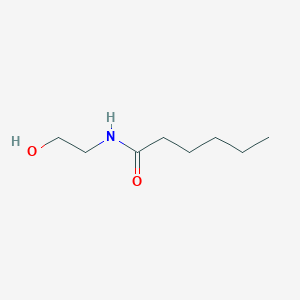
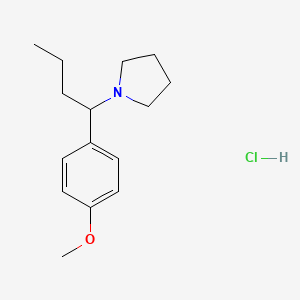
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
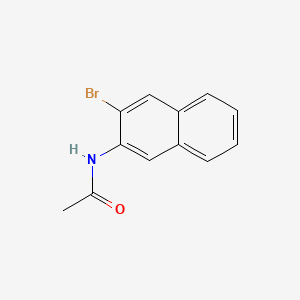
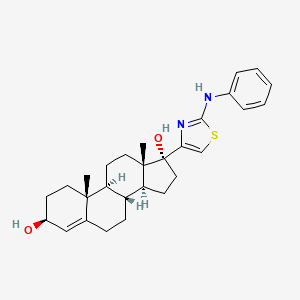
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
![Tricyclohexyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]phosphanium bromide](/img/structure/B13789300.png)

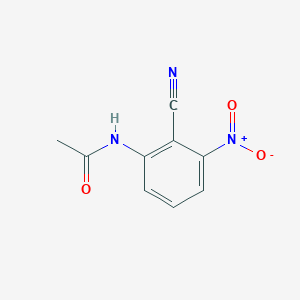
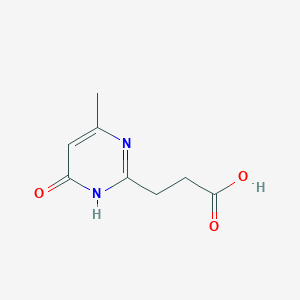
![6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B13789332.png)
